molecular formula C8H10ClN3O B1429576 1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol CAS No. 959240-38-1

1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol

Cat. No. B1429576
CAS RN: 959240-38-1
M. Wt: 199.64 g/mol
InChI Key: FQPKMXPPMDKWII-UHFFFAOYSA-N
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Description

1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol, also known as CP-Pyrrolidin-3-ol, is a heterocyclic compound belonging to the pyrrolidin-3-ol family. This compound has been studied extensively for its potential applications in a range of scientific research areas, including drug design, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

Drug Discovery and Development

1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol: is a compound that can be utilized in the early stages of drug discovery. Its unique structure allows it to bind with various biological targets, which can be exploited to develop new medications. For instance, its interaction with enzymes or receptors involved in disease pathways can be studied to design drugs that can modulate these biological targets .

Chemical Synthesis of Novel Compounds

Researchers can use this compound as a building block for the synthesis of novel organic molecules. Its chloropyridazinyl and pyrrolidinol groups offer points of reactivity for further chemical modifications, enabling the creation of a diverse library of new compounds with potential therapeutic properties.

Material Science

In material science, 1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol could be investigated for its properties when incorporated into polymers or coatings. Its molecular structure might impart characteristics like increased thermal stability or chemical resistance to the materials .

Biological Studies

This compound can be used as a probe in biological studies to understand cellular processes. By tagging it with a fluorescent marker, researchers can track its distribution and interaction within cells, providing insights into cell biology and pharmacokinetics .

Agricultural Research

In the field of agriculture, 1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol might be explored for its potential use as a precursor in the synthesis of pesticides or herbicides. Its chemical structure could be effective in disrupting the life cycle of pests or weeds, thereby protecting crops .

Environmental Chemistry

Environmental chemists could study the breakdown and environmental impact of 1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol . Understanding its degradation pathways and byproducts is crucial for assessing its ecological footprint and designing environmentally friendly derivatives .

properties

IUPAC Name

1-(6-chloropyridazin-3-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-7-1-2-8(11-10-7)12-4-3-6(13)5-12/h1-2,6,13H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPKMXPPMDKWII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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